(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid
Description
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Properties
IUPAC Name |
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-1-4-11(15)10(7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNQAQFKBPGCFX-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid, also known as a furan derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a complex structure that includes a furan ring and dichlorophenyl substituents, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H8Cl2O3 |
| Molecular Weight | 283.10 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 517.4 ± 50.0 °C |
| Melting Point | Not Available |
| LogP | 6.56 |
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Research indicates that this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that furan derivatives can inhibit P-glycoprotein (P-gp), a protein often implicated in multidrug resistance (MDR) in cancer therapy . This inhibition may enhance the efficacy of conventional chemotherapeutics like doxorubicin.
The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. The compound appears to induce apoptosis in cancer cells through caspase activation and mitochondrial pathway engagement, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Anti-inflammatory Activity
In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway .
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties against multidrug-resistant bacterial strains. Its structural features contribute to its ability to disrupt bacterial cell membranes and inhibit growth .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effectiveness of this compound against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6 compared to untreated controls, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
